

## Lcq908 (Pradigastat): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Lcq908**, also known as Pradigastat, is a potent and selective small-molecule inhibitor of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a key enzyme in the final step of triglyceride synthesis, particularly in the intestine. By inhibiting this enzyme, **Lcq908** effectively reduces the absorption of dietary fats and subsequent chylomicron formation, leading to a significant reduction in plasma triglyceride levels. This technical guide provides a detailed overview of the chemical properties, structure, mechanism of action, and preclinical and clinical data related to **Lcq908**. The information is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of metabolic diseases and drug development.

## **Chemical Properties and Structure**

**Lcq908** is a complex organic molecule with the following chemical and structural characteristics.

Table 1: Chemical and Physical Properties of Lcq908[1]



| Property                                            | Value                                                                                                                                                                                          |  |  |
|-----------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|--|
| IUPAC Name                                          | 2-((1r,4r)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetic acid                                                                                          |  |  |
| Molecular Formula                                   | C25H24F3N3O2                                                                                                                                                                                   |  |  |
| Molecular Weight                                    | 455.47 g/mol                                                                                                                                                                                   |  |  |
| CAS Number                                          | 956136-95-1[2]                                                                                                                                                                                 |  |  |
| Appearance                                          | Not specified in provided results                                                                                                                                                              |  |  |
| Solubility                                          | Very low in water (2.3 $\mu$ g/mL) and in pH ranges 1-7 (< 13 $\mu$ g/mL)[1]                                                                                                                   |  |  |
| Permeability (Caco-2)                               | Moderate-to-high[1]                                                                                                                                                                            |  |  |
| Biopharmaceutical Classification System (BCS) Class | Class II[1]                                                                                                                                                                                    |  |  |
| SMILES                                              | FC(F) (F)c1cc(ncc1)Nc1cc(ccn1)c1ccc(cc1)C1CCC(C C(=O)O)CC1                                                                                                                                     |  |  |
| InChl                                               | InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-<br>10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-<br>18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-<br>12,14-17,31H,1-4,13H2,<br>(H,32,33)/t16-,17-/m1/s1 |  |  |

## **Mechanism of Action and Signaling Pathway**

**Lcq908** exerts its therapeutic effect through the selective inhibition of diacylglycerol acyltransferase 1 (DGAT1). DGAT1 is a microsomal enzyme that catalyzes the final and rate-limiting step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. This process is particularly active in the enterocytes of the small intestine, where it is essential for the absorption of dietary fats and their packaging into chylomicrons.



By inhibiting DGAT1, **Lcq908** blocks the synthesis of triglycerides in the intestine, thereby reducing the formation and secretion of chylomicrons into the bloodstream. This leads to a marked decrease in postprandial plasma triglyceride levels.



Click to download full resolution via product page

DGAT1 Signaling Pathway and Lcq908 Inhibition.

# Biological Activity In Vitro Inhibitory Activity

**Lcq908** has been shown to be a potent inhibitor of DGAT1 and also exhibits inhibitory activity against several drug transporters.

Table 2: In Vitro Inhibitory Activity of Lcq908



| Target  | IC50 (μM) |
|---------|-----------|
| DGAT1   | 0.157     |
| BCRP    | 5         |
| OATP1B1 | 1.66      |
| OATP1B3 | 3.34      |
| OAT3    | 0.973     |

### **Preclinical Pharmacokinetics**

Pharmacokinetic studies of **Lcq908** have been conducted in several preclinical species, including rats, dogs, and monkeys. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for predicting its pharmacokinetic profile in humans.

Table 3: Single-Dose Pharmacokinetic Parameters of Pradigastat in Healthy Subjects and Preclinical Species[1][3][4]

| Parameter                    | Human (40 mg<br>oral) | Rat (10 mg/kg<br>oral) | Dog (Not<br>Specified) | Monkey (Not<br>Specified) |
|------------------------------|-----------------------|------------------------|------------------------|---------------------------|
| Tmax (h)                     | ~10[5]                | 8                      | Not Specified          | Not Specified             |
| Cmax (ng/mL)                 | 350 ± 140             | 1290 ± 490             | Not Specified          | Not Specified             |
| AUC (ng*h/mL)                | 22700 ± 9800          | 25800 ± 9700           | Not Specified          | Not Specified             |
| t1/2 (h)                     | Long                  | 18                     | Not Specified          | Not Specified             |
| Absolute Bioavailability (%) | ~41[1]                | Not Specified          | Not Specified          | Not Specified             |

Note: Data for dogs and monkeys were mentioned in literature but specific values were not found in a comprehensive table.



## **Oral Formulation for Preclinical Studies**

For preclinical oral administration, **Lcq908** has been formulated as a suspension. A common vehicle used in rat studies consists of 5% N-Methyl-2-pyrrolidone (NMP), 5% Captisol®, and 50 mM Tris buffer[3].

## **Clinical Studies**

A key clinical trial investigated the efficacy and safety of pradigastat in patients with familial chylomicronemia syndrome (FCS), a rare genetic disorder characterized by severe hypertriglyceridemia.

## **Clinical Trial Workflow**

The study was an open-label, sequential-treatment trial involving patients with FCS. The workflow is outlined below.





Click to download full resolution via product page

Workflow of the Clinical Trial in FCS Patients.



## Experimental Protocols In Vitro DGAT1 Inhibition Assay (Enzyme-based)

This protocol is a representative method for determining the in vitro inhibitory activity of **Lcq908** against DGAT1.

#### Materials:

- Human DGAT1 enzyme (microsomal preparation)
- 1,2-Dioleoyl-sn-glycerol (DiG)
- [1-14C]Oleoyl-CoA
- Assay buffer: 100 mM Tris-HCl (pH 7.5), 150 mM KCl, 1 mM MgCl2, 1 mM EDTA
- Lcq908 stock solution (in DMSO)
- Scintillation cocktail
- Thin-layer chromatography (TLC) plates (silica gel)
- TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

#### Procedure:

- Prepare reaction mixtures in microcentrifuge tubes containing assay buffer and the desired concentration of Lcq908 (or DMSO for control).
- Add DiG to the reaction mixture to a final concentration of 100 μM.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding [1-14C]Oleoyl-CoA to a final concentration of 10 μM.
- Incubate the reaction at 37°C for 15 minutes.
- Stop the reaction by adding 1.5 mL of isopropanol:heptane:water (80:20:2, v/v/v).



- Add 1 mL of heptane and 0.5 mL of water, vortex, and centrifuge to separate the phases.
- Spot an aliquot of the upper organic phase onto a TLC plate.
- Develop the TLC plate in the developing solvent.
- Visualize the radiolabeled lipids (triglycerides) using a phosphorimager.
- Scrape the triglyceride spots from the TLC plate and quantify the radioactivity using a scintillation counter.
- Calculate the percent inhibition of DGAT1 activity by Lcq908 compared to the control.

## **Transporter Inhibition Assays (Cell-based)**

This protocol provides a general methodology for assessing the inhibitory potential of **Lcq908** against BCRP, OATP1B1, OATP1B3, and OAT3.

#### Materials:

- HEK293 or CHO cells stably overexpressing the transporter of interest (BCRP, OATP1B1, OATP1B3, or OAT3)
- Parental HEK293 or CHO cells (for control)
- Specific probe substrates for each transporter (e.g., [3H]-Estrone-3-sulfate for BCRP, [3H]-Estradiol-17β-glucuronide for OATP1B1/1B3, [3H]-Estrone-3-sulfate for OAT3)
- Lcq908 stock solution (in DMSO)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
- Cell lysis buffer
- Scintillation cocktail

#### Procedure:



- Seed the transporter-expressing cells and parental cells in 96-well plates and grow to confluence.
- On the day of the assay, wash the cells with assay buffer.
- Pre-incubate the cells with assay buffer containing various concentrations of Lcq908 (or DMSO for control) for 10 minutes at 37°C.
- Initiate the uptake by adding the radiolabeled probe substrate to each well.
- Incubate for a specific time at 37°C (e.g., 5 minutes).
- Stop the uptake by aspirating the substrate solution and washing the cells rapidly with icecold assay buffer.
- · Lyse the cells with cell lysis buffer.
- Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Calculate the transporter-specific uptake by subtracting the uptake in parental cells from the uptake in transporter-expressing cells.
- Determine the percent inhibition of transporter activity by Lcq908 at each concentration and calculate the IC50 value.

## Conclusion

**Lcq908** (Pradigastat) is a well-characterized, potent, and selective inhibitor of DGAT1 with a clear mechanism of action. Its ability to significantly reduce postprandial hypertriglyceridemia has been demonstrated in both preclinical and clinical settings, particularly in the context of familial chylomicronemia syndrome. The data presented in this technical guide, including its chemical properties, biological activities, pharmacokinetic profile, and detailed experimental methodologies, provide a solid foundation for further research and development of this compound for the treatment of metabolic disorders characterized by elevated triglyceride levels. The provided diagrams and structured data tables are intended to facilitate a deeper understanding of **Lcq908** for scientists and researchers in the field.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Pradigastat PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Successful Strategies for Mitigation of a Preclinical Signal for Phototoxicity in a DGAT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, pharmacodynamics, safety, and tolerability of pradigastat, a novel diacylglycerol acyltransferase 1 inhibitor in overweight or obese, but otherwise healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lcq908 (Pradigastat): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610185#chemical-properties-and-structure-of-lcq908]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com